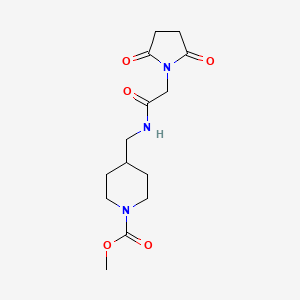

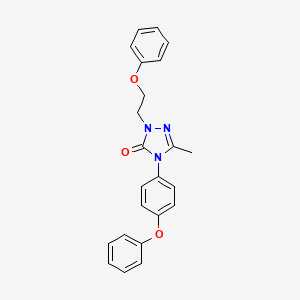

Methyl 4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a complex organic molecule, likely used in the field of biochemistry or pharmaceuticals. It contains a piperidine ring, which is a common feature in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been shown to participate in various chemical reactions. For example, some compounds with a similar structure have been found to improve monoclonal antibody production in cell cultures .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques, such as melting point determination, solubility testing, and spectroscopic analysis .Scientific Research Applications

Palladium-catalyzed CH Functionalization

Methyl 4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylate is a key intermediate in the synthesis of oxindoles through palladium-catalyzed CH functionalization, illustrating its utility in complex organic synthesis and medicinal chemistry. This process, involving Buchwald's and Hartwig's methodologies, highlights the compound's role in the synthesis of inhibitors for the serine palmitoyl transferase enzyme, crucial for medicinal chemistry applications (Magano et al., 2014).

Cardiovascular Activity and Electrochemical Oxidation

Research into the cardiovascular activity and electrochemical oxidation of nitriles derived from 2-methylthio-1,4-dihydropyridine-3-carboxylic acid involves the use of piperidine for methylation processes. This work contributes to understanding the electrochemical properties and potential cardiovascular applications of such compounds, indicating a broader scope of biochemical and pharmacological research applications (Krauze et al., 2004).

Relay Catalysis in Organic Synthesis

The compound demonstrates its versatility in organic synthesis, particularly in the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates through relay catalytic cascade reactions. This showcases its application in facilitating complex reactions, potentially leading to advancements in the synthesis of pharmacologically relevant molecules (Galenko et al., 2015).

Antibacterial Activity

In the realm of antibacterial research, derivatives of azinane-bearing 1,3,4-oxadiazole nucleus, synthesized from ethyl piperidin-4-carboxylate, have been screened for their antibacterial potentials. This highlights the compound's role in the development of new antibacterial agents, addressing the need for novel treatments against resistant bacterial strains (Iqbal et al., 2017).

ACAT-1 Inhibition for Therapeutic Applications

The discovery of compounds as aqueous-soluble potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1) demonstrates the compound's potential in therapeutic applications, particularly in treating diseases involving ACAT-1 overexpression. This research signifies the compound's importance in the development of new drugs for treating metabolic disorders (Shibuya et al., 2018).

Future Directions

properties

IUPAC Name |

methyl 4-[[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O5/c1-22-14(21)16-6-4-10(5-7-16)8-15-11(18)9-17-12(19)2-3-13(17)20/h10H,2-9H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYSWHVZPIAMAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)CN2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2684582.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2684584.png)

![Ethyl 2-benzamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2684587.png)

![3-(3,4-dimethoxyphenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2684591.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2684592.png)

![2-[1-[2-(3,5-dimethoxyanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(3,4-dimethoxyphenethyl)acetamide](/img/no-structure.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine;dihydrochloride](/img/structure/B2684602.png)

![2-(4-fluorophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2684603.png)